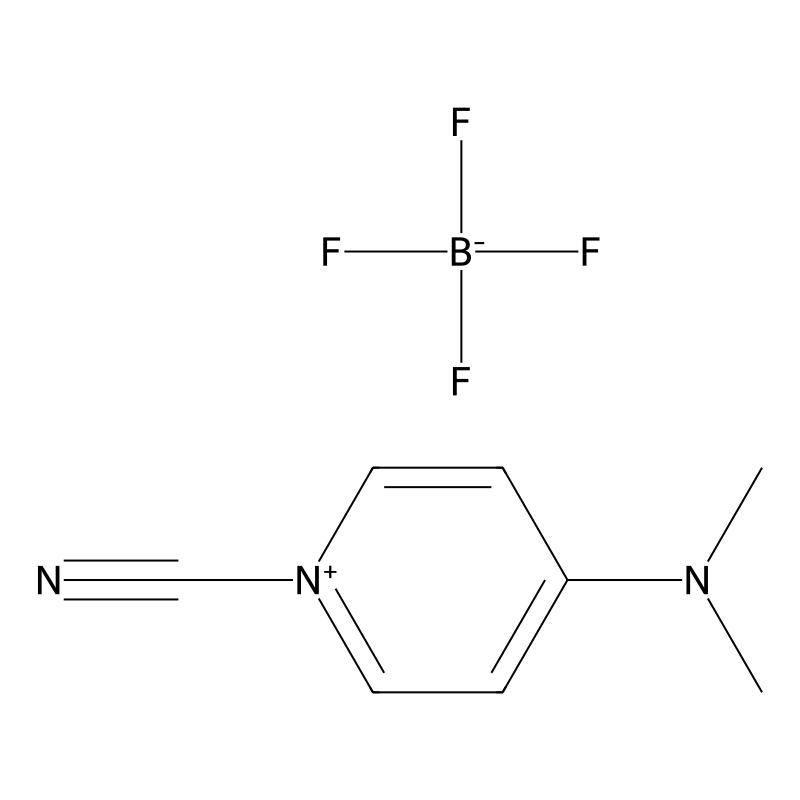1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Cyanylation Reagent for Protein Sulfhydryl Groups:
- CDAP acts as a cyanylation reagent for protein sulfhydryl groups. This means it introduces a cyano (-CN) functional group onto the thiol (-SH) groups present in cysteine residues of proteins.
Protein-Polysaccharide Conjugate Formation:
- CDAP plays a role in the formation of protein-polysaccharide conjugates. These conjugates are molecules formed by linking proteins to polysaccharides (complex sugars). CDAP facilitates the attachment of the protein to the polysaccharide by modifying the protein's functional groups.
Activating Agent for Polysaccharide Resins:
- CDAP functions as an activating agent for polysaccharide resins. These resins are often used in various purification and separation techniques. By activating the polysaccharide resin, CDAP enhances its ability to bind to specific target molecules.
Lipopolysaccharide Conjugation with Endotoxin Retention:
- CDAP is employed in the conjugation of lipopolysaccharides (LPS), a component of the outer membrane of gram-negative bacteria. Notably, CDAP allows for this conjugation while preserving the endotoxic activity of LPS. This property makes CDAP valuable in studies related to the immune response and vaccine development against gram-negative bacteria.
1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate is an organic compound with the chemical formula C₈H₁₀BF₄N₃. It is classified as a cyanylation reagent, primarily used in organic synthesis and biochemistry. This compound is notable for its ability to introduce cyano groups into various substrates, particularly protein sulfhydryl groups, making it valuable in biochemical applications such as the preparation of protein-polysaccharide conjugates . The tetrafluoroborate anion contributes to its reactivity and solubility properties, enhancing its utility in laboratory settings.
CDAP's mechanism of action in protein-polysaccharide conjugation involves several steps []:
- Activation: CDAP reacts with the polysaccharide, introducing a reactive intermediate that can form a covalent bond with the protein.
- Nucleophilic attack: The protein's sulfhydryl group acts as a nucleophile, attacking the activated polysaccharide.
- Covalent bond formation: A new covalent bond forms between the protein and the polysaccharide, creating the conjugate.
This mechanism allows researchers to attach polysaccharides, which can stimulate the immune system, to proteins, making them more immunogenic for vaccine development [].
Example Reaction:- Cyanylation of Thiols:
The synthesis of 1-cyano-4-(dimethylamino)pyridinium tetrafluoroborate typically involves the reaction of 4-(dimethylamino)pyridine with cyanogen bromide or another cyanating agent in the presence of tetrafluoroboric acid. This method allows for the formation of the pyridinium salt and ensures the incorporation of the tetrafluoroborate anion.
General Synthesis Steps:- Combine 4-(dimethylamino)pyridine with cyanogen bromide.
- Add tetrafluoroboric acid to form the tetrafluoroborate salt.
- Purify the product through recrystallization or other suitable methods.
1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate has several applications in research and industry:
- Protein Modification: Used extensively for modifying proteins through cyanylation, which can alter their properties for various biochemical assays.
- Organic Synthesis: Acts as a key reagent in synthesizing complex organic molecules.
- Bioconjugation: Facilitates the attachment of biomolecules to synthetic polymers or other substrates.
Interaction studies involving 1-cyano-4-(dimethylamino)pyridinium tetrafluoroborate primarily focus on its reactivity with thiol-containing compounds. These studies assess how effectively it modifies proteins and other biomolecules, providing insights into its utility in biochemical applications. Additionally, toxicological assessments reveal potential hazards associated with exposure, emphasizing the need for appropriate safety measures when handling this compound .
Several compounds share structural or functional similarities with 1-cyano-4-(dimethylamino)pyridinium tetrafluoroborate. These include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-(Dimethylamino)pyridine | Pyridine derivative | Base used in synthesis; less reactive than CDAP |
| Cyanogen bromide | Cyanating agent | Highly toxic; used for direct cyanylation |
| 1-Cyano-2-pyridinol | Cyanylation reagent | More polar; different reactivity profile |
| 1-Cyano-4-methylpyridinium bromide | Cyanylation reagent | Similar reactivity; different halogen |
Uniqueness: The distinct feature of 1-cyano-4-(dimethylamino)pyridinium tetrafluoroborate lies in its combination of a pyridinium structure with a highly reactive cyano group and the stabilizing tetrafluoroborate anion, which enhances its utility as a selective reagent in biochemical modifications.
UNII
GHS Hazard Statements
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







